molecular formula C10H7ClN2O2 B5699237 6-chloro-4-hydroxy-2-phenyl-3(2H)-pyridazinone

6-chloro-4-hydroxy-2-phenyl-3(2H)-pyridazinone

Cat. No.: B5699237
M. Wt: 222.63 g/mol
InChI Key: LJFFFUUZQQTIDT-UHFFFAOYSA-N
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Description

6-chloro-4-hydroxy-2-phenyl-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-hydroxy-2-phenyl-3(2H)-pyridazinone typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. Common reagents include hydrazine hydrate, phenylhydrazine, and various chlorinating agents. Reaction conditions often involve refluxing in solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production methods may involve optimized synthetic routes that ensure high yield and purity. These methods often use continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-hydroxy-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or quinones.

    Reduction: Formation of dihydropyridazinones.

    Substitution: Halogen exchange or nucleophilic substitution at the chloro position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products depend on the type of reaction. For example, oxidation may yield quinones, while substitution reactions can produce various substituted pyridazinones.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its enzyme inhibition properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-4-hydroxy-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-phenyl-3(2H)-pyridazinone: Lacks the chloro substituent.

    6-chloro-2-phenyl-3(2H)-pyridazinone: Lacks the hydroxy group.

    4-hydroxy-6-methyl-2-phenyl-3(2H)-pyridazinone: Contains a methyl group instead of chloro.

Uniqueness

6-chloro-4-hydroxy-2-phenyl-3(2H)-pyridazinone is unique due to the presence of both chloro and hydroxy substituents, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6-chloro-2-phenyl-1H-pyridazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-9-6-8(14)10(15)13(12-9)7-4-2-1-3-5-7/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFFFUUZQQTIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=O)C=C(N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198201
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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